molecular formula C14H24Cl2N2 B1424801 N-Benzyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride CAS No. 1220027-17-7

N-Benzyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride

Cat. No.: B1424801
CAS No.: 1220027-17-7
M. Wt: 291.3 g/mol
InChI Key: ZGEOVIBTRUSOIP-UHFFFAOYSA-N
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Description

N-Benzyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride: is a chemical compound with a complex structure that includes a benzyl group, a pyrrolidinylmethyl group, and an ethanamine backbone. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride typically involves multiple steps. One common method includes the reaction of benzyl chloride with pyrrolidine to form n-Benzyl-pyrrolidine. This intermediate is then reacted with ethanamine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can significantly reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-Benzyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of N-Benzyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride involves its interaction with specific molecular targets. It can bind to neurotransmitter receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • n-Benzyl-n-(3-pyrrolidinylmethyl)-2-propanamine
  • n-Benzyl-n-methyl-3-piperidinylmethanamine dihydrochloride

Uniqueness

Compared to similar compounds, N-Benzyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride offers unique properties such as higher stability and specific receptor binding affinities. These characteristics make it particularly valuable in certain research and industrial applications .

Properties

IUPAC Name

N-benzyl-N-(pyrrolidin-3-ylmethyl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2ClH/c1-2-16(12-14-8-9-15-10-14)11-13-6-4-3-5-7-13;;/h3-7,14-15H,2,8-12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEOVIBTRUSOIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCNC1)CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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